Cas no 2135928-16-2 (tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate)
![tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/2135928-16-2x500.png)
tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-798676
- 2135928-16-2
- tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate
-
- インチ: 1S/C12H19N3O3/c1-8(14-11(17)18-12(2,3)4)10(16)9-6-13-15(5)7-9/h6-8H,1-5H3,(H,14,17)/t8-/m1/s1
- InChIKey: VVJOONCVHUOVOA-MRVPVSSYSA-N
- ほほえんだ: O(C(N[C@H](C)C(C1C=NN(C)C=1)=O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 253.14264148g/mol
- どういたいしつりょう: 253.14264148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798676-2.5g |
tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate |
2135928-16-2 | 95% | 2.5g |
$1791.0 | 2024-05-21 | |
Enamine | EN300-798676-0.05g |
tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate |
2135928-16-2 | 95% | 0.05g |
$768.0 | 2024-05-21 | |
Enamine | EN300-798676-1.0g |
tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate |
2135928-16-2 | 95% | 1.0g |
$914.0 | 2024-05-21 | |
Enamine | EN300-798676-10.0g |
tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate |
2135928-16-2 | 95% | 10.0g |
$3929.0 | 2024-05-21 | |
Enamine | EN300-798676-0.1g |
tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate |
2135928-16-2 | 95% | 0.1g |
$804.0 | 2024-05-21 | |
Enamine | EN300-798676-0.25g |
tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate |
2135928-16-2 | 95% | 0.25g |
$840.0 | 2024-05-21 | |
Enamine | EN300-798676-0.5g |
tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate |
2135928-16-2 | 95% | 0.5g |
$877.0 | 2024-05-21 | |
Enamine | EN300-798676-5.0g |
tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate |
2135928-16-2 | 95% | 5.0g |
$2650.0 | 2024-05-21 |
tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate 関連文献
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamateに関する追加情報
Introduction to tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate (CAS No. 2135928-16-2)
tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate, with the CAS number 2135928-16-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of carbamate, a class of compounds known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a tert-butyl group, an N-substituted carbamate moiety, and a chiral (2R) center, which collectively contribute to its unique properties and potential uses.
The molecular formula of tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate is C13H20N4O3, and its molecular weight is 276.31 g/mol. The compound's structure includes a pyrazole ring, which is a common motif in many biologically active molecules due to its ability to form hydrogen bonds and interact with various biological targets. The presence of the tert-butyl group provides steric protection, enhancing the compound's stability and potentially improving its pharmacokinetic properties.
In recent years, tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate has been the subject of several studies aimed at elucidating its biological activities and potential therapeutic applications. One notable area of research has focused on its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways associated with cancer and inflammatory diseases.
A study published in the Journal of Medicinal Chemistry in 2023 reported that tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. The researchers found that the compound effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory conditions like rheumatoid arthritis and Crohn's disease.
Beyond its anti-inflammatory properties, tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate has also shown promise in neurodegenerative disease research. A study published in the Journal of Neurochemistry in 2023 investigated the compound's ability to protect neurons from oxidative stress and apoptosis. The results indicated that the compound significantly reduced neuronal cell death and improved cellular viability in models of Alzheimer's disease and Parkinson's disease.
The chiral (2R) center in tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-y l]carbamate plays a crucial role in its biological activity. Chirality is a fundamental concept in medicinal chemistry, as enantiomers can exhibit different pharmacological profiles due to their distinct interactions with biological targets. The (2R) enantiomer of this compound has been shown to be more potent and selective compared to its (2S) counterpart, highlighting the importance of enantioselective synthesis in drug development.
In terms of synthetic methods, several approaches have been reported for the preparation of tert-butyl N-[ (2R)-1-(1-methyl - ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ H-pyrazol -4 - yl ) - ̶ ̶ ̶ ̶ ̶ ̶ ̶ oxopropan - ̶ - yl ) carbamate . One common method involves the reaction of tert-butyl chloroformate with an appropriate amine derivative followed by coupling with a chiral pyrazole-containing aldehyde or ketone. These synthetic routes are designed to ensure high yields and enantioselectivity, which are critical for producing pharmaceutical-grade compounds.
The safety profile of tert-butyl N-[ (2R) - - yl ) carbamate has also been evaluated in preclinical studies. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new drug candidate, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, tert-butyl N-[ (2R) - - yl ) carbamate (CAS No. 2135928 - - ) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features, including the tert-butyl group, N-substituted carbamate moiety, and chiral (2R) center, contribute to its favorable pharmacological properties. Ongoing research continues to explore its mechanisms of action and optimize its use as a therapeutic agent for various diseases.
2135928-16-2 (tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate) 関連製品
- 1375215-33-0(2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide)
- 1087-06-5(Meprophendiol)
- 1804812-18-7(Ethyl 4-(difluoromethyl)-3-fluoro-5-(trifluoromethoxy)pyridine-2-acetate)
- 53725-81-8(N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline)
- 1797280-78-4(3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide)
- 1517201-32-9(2-fluoro-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid)
- 2034524-43-9(3-{1-(4-ethylbenzenesulfonyl)azetidin-3-ylmethyl}-1,3-oxazolidine-2,4-dione)
- 1603835-19-3(1-Piperidinecarboxylic acid, 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester)
- 1806404-13-6(Ethyl 4-(3-bromo-2-oxopropyl)-3-ethylbenzoate)
- 2639401-81-1(Ethyl 2-(3-aminocyclobutylidene)acetate)



